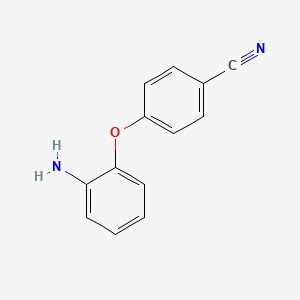

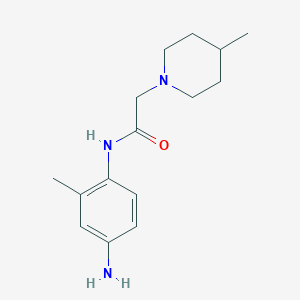

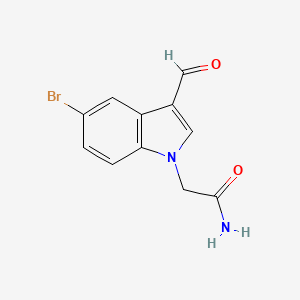

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide and related compounds often involves multi-step reactions, including N-chloroacetylation and N-alkylation processes. These synthetic routes are designed to introduce specific functional groups into the molecule, thereby enabling the formation of the desired acetamide derivatives. The synthetic methodologies are characterized by their ability to yield complex molecules with high specificity and under controlled reaction conditions (Yang Jing, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic techniques such as 1H NMR, IR, and mass spectrometry. These methods provide detailed information on the molecular framework, including the arrangement of atoms and the presence of specific functional groups, essential for understanding the chemical behavior of the compound. For instance, structural characterization has been critical in the development of compounds with anticancer properties, where the molecular docking analysis offers insights into the potential efficacy of the molecules (G. Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide derivatives is influenced by their functional groups, enabling them to undergo various chemical transformations. These compounds have been explored for their potential in biological applications, including as sigma1 receptor ligands, where their synthesis and structure-activity relationships have been thoroughly investigated. The variations in the chemical structure significantly affect their affinity and selectivity towards biological targets (Yun-Sheng Huang et al., 1998).

科学的研究の応用

Imaging Probe for 5-HT2A Receptors : A study synthesized a compound closely related to N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide as a potent and selective competitive 5-HT2A antagonist. It was evaluated as an imaging probe for 5-HT2A receptors using positron emission tomography (PET) in anesthetized baboons, although it was not successful for this particular application due to lack of specific binding or tracer retention (Prabhakaran et al., 2006).

Antifungal Activities : Another study synthesized derivatives of a similar compound, which were tested for antifungal activities against Candida albicans and Aspergillus niger. The results indicated significant antifungal activity, superior to the reference drug fluconazole (Ugwu & Okoro, 2014).

Anticancer Agents : A different study focused on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which are structurally related to the compound . These compounds were investigated for their antitumor activities against human lung adenocarcinoma cells, showing significant selective cytotoxicity (Evren et al., 2019).

Anticonvulsant Agent : In a study, N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives, which share structural similarities with the compound , were synthesized and showed potential as anticonvulsant agents. They exhibited anticonvulsant activity in a maximal electroshock induced seizures (MES) model in mice (Shakya et al., 2016).

Synthesis of Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide, an intermediate structurally related to the compound , has been identified as an important intermediate in the synthesis of antimalarial drugs. A study described its green synthesis via chemoselective monoacetylation (Magadum & Yadav, 2018).

Enzyme Inhibitory Potential : Research on sulfonamides with benzodioxane and acetamide moieties, similar to the compound , revealed significant enzyme inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.

将来の方向性

This would involve a discussion of potential future research directions involving the compound, such as new synthesis methods, potential applications, or areas of study.

特性

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-11-5-7-18(8-6-11)10-15(19)17-14-4-3-13(16)9-12(14)2/h3-4,9,11H,5-8,10,16H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXJNDJYYJHGFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357666 |

Source

|

| Record name | N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |

CAS RN |

436090-56-1 |

Source

|

| Record name | N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)